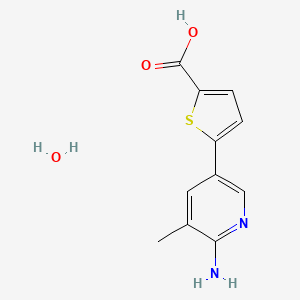

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate

Description

Properties

IUPAC Name |

5-(6-amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.H2O/c1-6-4-7(5-13-10(6)12)8-2-3-9(16-8)11(14)15;/h2-5H,1H3,(H2,12,13)(H,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPSMNLMNJJDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C2=CC=C(S2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-5-methylpyridine with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate can undergo various types of chemical reactions including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological substrates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The amino and carboxylic acid groups are key functionalities that can interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives are widely studied for their structural diversity and applications. Below is a detailed comparison of the target compound with structurally related analogs.

Structural and Functional Group Variations

5-(Methylsulfonyl)thiophene-2-carboxylic Acid

- Molecular Formula : C₆H₆O₄S₂

- Molecular Weight : 206.24

- Substituent : Methylsulfonyl (-SO₂CH₃) at position 5.

- Key Properties :

- Comparison: The sulfonyl group increases acidity compared to the target compound’s amino-pyridine substituent. The latter’s amino group enables hydrogen bonding, improving solubility in polar solvents .

5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic Acid

- Molecular Formula : C₁₀H₇F₃N₂O₂S

- Molecular Weight : 276.23

- Substituent : 1-Methyl-5-(trifluoromethyl)pyrazole at position 5.

- Key Properties :

- Comparison: The pyrazole substituent introduces steric bulk and electron-withdrawing effects, contrasting with the target’s electron-donating amino group. This difference influences reactivity in coupling reactions .

5-(Methylthio)thiophene-2-carboxylic Acid

- Substituent : Methylthio (-SCH₃) at position 5.

- Key Properties :

- Methylthio groups are less polar than sulfonyl but can be oxidized to sulfonyl derivatives.

- Commonly used as intermediates in agrochemical synthesis.

- Comparison: The methylthio group’s lower polarity results in reduced melting points compared to sulfonyl or pyridinyl analogs.

Ethyl 3-Amino-5-(4-chlorophenyl)-thiophene-2-carboxylate

- Substituent : 4-Chlorophenyl at position 5 and ethyl ester at position 2.

- Key Properties :

- Comparison : The ester group in this compound contrasts with the carboxylic acid in the target, affecting bioavailability and hydrolysis rates. The chloro substituent is more lipophilic than the target’s pyridinyl group .

5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-carboxylic Acid Hydrochloride

- Substituent: trans-2-Aminocyclopropyl at position 5.

- Hydrochloride salt form improves aqueous solubility.

- Comparison : The cyclopropyl amine offers a unique spatial arrangement compared to the target’s planar pyridine ring, affecting molecular recognition in enzymatic systems .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The target’s amino-pyridine substituent provides both electron-donating (amino) and mildly electron-withdrawing (pyridine) characteristics, enabling versatile reactivity in nucleophilic and electrophilic reactions .

- Solubility: The hydrate form improves aqueous solubility compared to non-hydrated analogs, which is critical for biological testing .

- Synthetic Flexibility: Unlike sulfonyl or trifluoromethyl derivatives, the amino group in the target compound allows for further derivatization (e.g., acylation, Schiff base formation) .

Biological Activity

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate is a heterocyclic compound characterized by the presence of both pyridine and thiophene rings, along with amino and carboxylic acid functional groups. This unique structural composition contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C11H12N2O3S

- Molecular Weight : 252.29 g/mol

- IUPAC Name : this compound

- CAS Number : 2380176-90-7

The compound's structure allows for diverse interactions within biological systems, which may enhance its bioactivity compared to other compounds lacking similar functionalities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and ionic interactions. The amino and carboxylic acid groups facilitate these interactions, potentially modulating the activity of enzymes and receptors involved in critical biological processes.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and pyridine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may also possess similar properties due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. The presence of the amino group at the 6-position of the pyridine ring is hypothesized to enhance cytotoxic activity against cancer cell lines. Preliminary investigations suggest that derivatives with similar structures demonstrate significant inhibition of tumor cell proliferation, indicating a promising avenue for further research .

Enzyme Inhibition

This compound has been evaluated for its ability to act as an enzyme inhibitor. The structural features allow it to bind effectively to target enzymes, potentially leading to the development of novel therapeutics aimed at diseases such as diabetes and obesity .

Study on Antimicrobial Activity

A study conducted on related thiophene compounds demonstrated that modifications in the molecular structure significantly influenced their antimicrobial efficacy. The results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may similarly benefit from strategic modifications to improve its antimicrobial properties .

Evaluation of Anticancer Properties

In vitro studies on analogs of this compound showed IC50 values indicating significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups was crucial for enhancing anticancer activity, highlighting the potential for this compound in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid hydrate, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Esterification : Conversion of carboxylic acid to ethyl ester derivatives using ethanol and HCl (e.g., ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate synthesis) .

- Condensation : Reaction with thiophosgene in dry chloroform under reflux to form isothiocyanate intermediates .

- Cyclization : Intramolecular cyclization using hydrazine hydrate or triethyl orthoformate to generate pyrimidine or triazolopyrimidine derivatives .

- Key Parameters : Temperature (reflux conditions), catalyst use (e.g., triethyl orthoformate), and solvent selection (DMF for sulfa drug condensation) critically affect yield and purity. For example, copper chloride catalysts improve regioselectivity in thiophene-pyridine coupling .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Disappearance of N-amino group signals (~δ 4–5 ppm) confirms cyclization, as seen in triazolopyrimidine derivatives .

- IR Spectroscopy : Absence of NH stretching vibrations (~3300 cm⁻¹) and presence of carbonyl peaks (~1700 cm⁻¹) validate ester-to-acid conversions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.25 for C₁₁H₁₀N₂O₂S) corroborate the molecular formula .

Advanced Research Questions

Q. What strategies are recommended for optimizing regioselectivity in the synthesis of substituted thiophene-pyridine hybrids like this compound?

- Methodological Answer :

- Catalyst Screening : Copper chloride (CuCl₂) enhances coupling efficiency between thiophene and pyridine moieties, as demonstrated in methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate synthesis .

- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent polarity (DMF vs. chloroform), and reagent stoichiometry to map optimal conditions .

- Continuous Flow Reactors : Improve scalability and reduce side reactions in industrial-scale synthesis .

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for thiophene and pyridine protons .

- X-ray Crystallography : Definitive structural confirmation, especially for hydrates, where hydrogen bonding patterns may alter spectral interpretations .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify anomalies .

Q. What analytical methods are validated for quantifying trace impurities in this compound during pharmaceutical development?

- Methodological Answer :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and quantify hydrolyzed esters or unreacted intermediates .

- LC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., residual thiophosgene) via multiple reaction monitoring (MRM) .

- Karl Fischer Titration : Quantify hydrate water content (critical for dosage form stability) .

Q. What experimental frameworks are used to investigate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays. For example, thieno[2,3-d]pyrimidine derivatives show inhibitory activity against tyrosine kinases .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., ATP-binding pockets) .

- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can researchers resolve contradictions in reported reaction outcomes for cyclization steps during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazones) that may form under suboptimal conditions .

- Kinetic Studies : Monitor reaction progress via in-situ IR to determine rate-limiting steps (e.g., slow cyclization at <80°C) .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (chloroform) solvents; DMF accelerates cyclization but may increase ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.